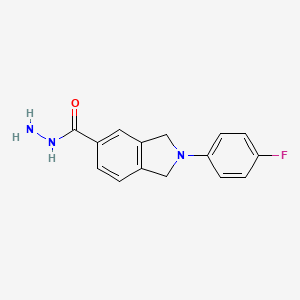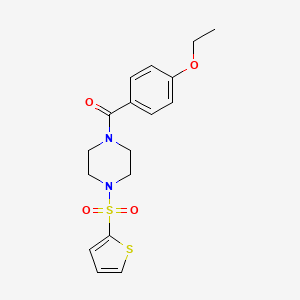
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole, also known as MNBD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. MNBD is a derivative of 1,2,4-oxadiazole, a class of compounds with diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of various proteins and DNA fragmentation. This compound has also been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting the synthesis of essential proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been shown to scavenge free radicals and reduce oxidative stress in various cell lines. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This compound has been shown to protect neurons from oxidative stress and reduce the severity of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its easy synthesis method. However, this compound also has some limitations, including its potential toxicity and its limited availability in large quantities.
Future Directions
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole has significant potential for future research in various fields, including medicinal chemistry, material science, and environmental science. Some future directions for this compound research include:
1. Developing this compound derivatives with improved antimicrobial and antitumor activity.
2. Studying the mechanism of action of this compound in more detail to identify new targets for drug development.
3. Developing this compound-based fluorescent probes for detecting other metal ions in aqueous solutions.
4. Studying the potential use of this compound as a sensor for detecting other environmental pollutants in water samples.
5. Studying the potential use of this compound as a neuroprotective agent for treating neurological disorders.
Synthesis Methods
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole can be synthesized using various methods, including condensation reactions, cyclization reactions, and nitration reactions. One of the most common methods for synthesizing this compound is the reaction of 4-methoxyphenylhydrazine with 2-nitrobenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain this compound.
Scientific Research Applications
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit significant antimicrobial and antitumor activity against various cancer cell lines. In material science, this compound has been used as a fluorescent probe for detecting metal ions in aqueous solutions. In environmental science, this compound has been used as a sensor for detecting nitroaromatic compounds in water samples.
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-13-8-6-11(7-9-13)16-17-15(23-18-16)10-12-4-2-3-5-14(12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCKOMMAFLPRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5866148.png)

![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)

![1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5866168.png)


![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5866199.png)
![3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5866207.png)

![N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5866222.png)
![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5866229.png)
![7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline](/img/structure/B5866246.png)